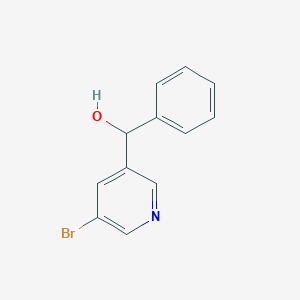
(5-Bromo-3-pyridinyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)(phenyl)methanol is an organic compound that features a brominated pyridine ring and a phenyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(phenyl)methanol typically involves the reaction of 5-bromopyridine-3-carbaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Phenylmagnesium bromide (Grignard reagent), reducing agents such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for (5-Bromopyridin-3-yl)(phenyl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromopyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: (5-Bromopyridin-3-yl)(phenyl)ketone
Reduction: (5-Pyridin-3-yl)(phenyl)methanol
Substitution: (5-Aminopyridin-3-yl)(phenyl)methanol, (5-Thiopyridin-3-yl)(phenyl)methanol
Wissenschaftliche Forschungsanwendungen
(5-Bromopyridin-3-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Bromopyridin-3-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloropyridin-3-yl)(phenyl)methanol
- (5-Fluoropyridin-3-yl)(phenyl)methanol
- (5-Iodopyridin-3-yl)(phenyl)methanol
Uniqueness
(5-Bromopyridin-3-yl)(phenyl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate
Eigenschaften
CAS-Nummer |
234111-10-5 |
|---|---|
Molekularformel |
C12H10BrNO |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
(5-bromopyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H |
InChI-Schlüssel |
LWCBROMMCDTLAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















